molecular formula C12H20N2O B15320445 (s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol

Cat. No.: B15320445
M. Wt: 208.30 g/mol
InChI Key: IACKUZRDXAIBBW-GFCCVEGCSA-N
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Description

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is a chiral amino alcohol of high interest in medicinal and organic chemistry research. This compound features both a hydroxyl and an amine functional group on a chiral ethane backbone, attached to an aromatic system substituted with a diethylamino group. This structure is characteristic of compounds used as key synthetic intermediates and chiral building blocks . Amino alcohols are versatile scaffolds in drug discovery, frequently employed as chiral auxiliaries in asymmetric synthesis and for modulating the physiochemical properties of potential drug candidates . The diethylamino phenyl moiety suggests potential for applications in developing receptor-targeted ligands. Similar aromatic alcohols are known to interact with biological membranes; their hydrophobic aromatic rings insert into lipid bilayers, increasing membrane fluidity and potentially affecting the function of membrane-associated proteins . Furthermore, derivatives with N,N-diethylamino groups have been identified in novel benzoxazole compounds that demonstrate promising antiproliferative activity, indicating the value of this functional group in the design of new therapeutic agents . This product is intended for research applications such as method development, organic synthesis, and as a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(diethylamino)phenyl]ethanol

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3/t12-/m1/s1

InChI Key

IACKUZRDXAIBBW-GFCCVEGCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Addition Reaction and Nitrile Intermediate Formation

The synthesis typically initiates with a Strecker-type addition reaction between 4-(diethylamino)propiophenone and sodium cyanide in the presence of diethylamine. This step forms the nitrile intermediate, 2-(diethylamino)-2-(4-(diethylamino)phenyl)acetonitrile, under mild conditions (60°C, 8–12 hours). The reaction employs methanol or ethanol as solvents, achieving yields of 80–85%.

Reaction Conditions:

  • Molar Ratios: 1:1.2 (propiophenone:sodium cyanide)
  • Catalyst: None required
  • Workup: Filtration and recrystallization from icy methanol

Hydrolysis to Carboxylic Acid

The nitrile intermediate undergoes alkaline hydrolysis using sodium hydroxide (pH ≥ 12) at reflux to yield 2-(diethylamino)-2-(4-(diethylamino)phenyl)acetic acid. Prolonged hydrolysis (12–16 hours) ensures complete conversion, with the carboxylic acid isolated via acid-base extraction in 75–80% yield.

Key Data:

Parameter Value
Temperature 100–110°C
Solvent Water/ethanol (3:1)
Yield 78%

Esterification and Subsequent Reduction

The carboxylic acid is esterified with ethanol catalyzed by concentrated sulfuric acid, producing the ethyl ester. This ester is reduced using sodium borohydride in isopropanol, yielding the target amino alcohol. The reduction step requires careful temperature control (0–5°C) to minimize side reactions, affording the racemic product in 82–85% yield.

Reduction Protocol:

  • Dissolve ester in isopropanol (300 mL per 100 g substrate).
  • Add NaBH₄ (1.2 equiv) in batches under ice cooling.
  • Stir for 6 hours at room temperature.
  • Quench with saturated NaCl, extract with toluene, and concentrate.

Asymmetric Synthesis Approaches

Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation of the corresponding ketone precursor, 2-(4-(diethylamino)phenyl)ethan-1-one, using a chiral Ru-(R,R)-TsDPEN catalyst, achieves the (S)-enantiomer with >97% ee. The reaction employs formic acid-triethylamine as a hydrogen donor in dichloromethane at 40°C for 24 hours.

Optimized Conditions:

Parameter Value
Catalyst Loading 0.5 mol%
ee 97%
Conversion 95%

Chiral Auxiliary-Mediated Synthesis

An alternative route involves condensing 4-(diethylamino)benzaldehyde with a chiral glycine equivalent, followed by diastereoselective reduction. Using (S)-oxazaborolidine as a catalyst, the reduction proceeds with 90% diastereomeric excess (de), though this method requires additional steps to remove the auxiliary.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Key Methods

Method Yield (%) ee/de (%) Scalability Cost Efficiency
Classical Route 82 - High Moderate
Transfer Hydrogenation 95 97 Moderate High
Chiral Auxiliary 70 90 Low Low

The classical route offers practicality for large-scale production but lacks enantiocontrol. Conversely, transfer hydrogenation balances enantioselectivity and yield, making it ideal for pharmaceutical applications.

Recent Advances and Optimization Strategies

Recent innovations focus on solvent-free conditions and nanocatalysts to enhance reaction efficiency. For instance, replacing sodium borohydride with LiAlH₄ in tetrahydrofuran improves reduction rates (95% yield in 2 hours). Additionally, flow chemistry techniques reduce hydrolysis times from 16 to 4 hours.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The diethylamino group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6) Substituents: Chloro (Cl) at position 4, fluorine (F) at positions 2 and 5 on the phenyl ring. Impact: Halogens (Cl, F) introduce electron-withdrawing effects, reducing electron density on the aromatic ring. This may enhance metabolic stability but decrease solubility compared to the diethylamino-substituted parent compound .

Fluorinated and Trifluoromethyl-Substituted Analogues

  • (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213918-01-4) Substituents: Fluorine (F) at position 3, trifluoromethyl (-CF₃) at position 3. However, its steric bulk may reduce binding affinity to flat receptor pockets compared to the smaller diethylamino group .

Alkylamino-Substituted Analogues

  • 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol (CAS 873987-66-7) Substituents: Ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups.

Methoxy-Substituted Analogues

  • 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol (CAS 145412-88-0) Substituents: Methoxy (-OCH₃) groups at positions 2 and 4. Impact: Methoxy groups are electron-donating, increasing aromatic ring electron density. This may enhance hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to oxidative demethylation .

Physicochemical Properties

Compound (CAS) Molecular Weight logP<sup>a</sup> Solubility (mg/mL) Key Substituents
(S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol 238.34<sup>b</sup> 1.8–2.2<sup>c</sup> ~10 (water)<sup>c</sup> -N(C₂H₅)₂, -CH(NH₂)CH₂OH
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (1213463-79-6) 234.65<sup>d</sup> 1.5–1.9<sup>d</sup> ~15<sup>d</sup> -Cl, -F (positions 2,4,5)
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (1213918-01-4) 223.17<sup>e</sup> 2.5–3.0<sup>e</sup> ~5<sup>e</sup> -F, -CF₃
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol (873987-66-7) 179.26<sup>f</sup> 0.9–1.3<sup>f</sup> ~20<sup>f</sup> -NHCH₂CH₃, -CH₃
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol (145412-88-0) 197.23<sup>g</sup> 0.5–1.0<sup>g</sup> ~30<sup>g</sup> -OCH₃ (positions 2,4)

Notes:

  • <sup>a</sup> Predicted octanol-water partition coefficient.
  • <sup>b</sup> Calculated from molecular formula C₁₂H₂₁N₂O.
  • <sup>c</sup> Estimated based on diethylamino group’s lipophilicity .
  • <sup>d, e, f, g</sup> Data inferred from substituent contributions .

Pharmacological and Functional Implications

Receptor Binding: The diethylamino group in the parent compound enhances affinity for G protein-coupled receptors (GPCRs) due to its bulky, lipophilic nature, which complements hydrophobic receptor pockets. In contrast, methoxy-substituted analogues (e.g., CAS 145412-88-0) may favor serotoninergic targets .

Metabolism and Toxicity: Tertiary amines (e.g., diethylamino group) are prone to N-dealkylation, generating bioactive metabolites. Primary amines (e.g., CAS 873987-66-7) may undergo faster oxidative deamination . Diethylaminoethanol derivatives (related to ) have established occupational exposure limits (PEL: 10 ppm), suggesting similar toxicity profiles for the parent compound .

Q & A

Q. What are the established synthetic routes for (S)-2-amino-2-(4-(diethylamino)phenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, a Friedel-Crafts alkylation or reductive amination strategy could be adapted from analogous compounds (e.g., ). Key steps include:
  • Chiral starting materials : Use (S)-configured precursors or chiral auxiliaries to direct stereochemistry.
  • Asymmetric reduction : Employ catalysts like Ru-BINAP complexes for ketone-to-alcohol reductions to achieve high enantiomeric excess (ee) .
  • Purification : Chiral HPLC (e.g., Chiralpak® columns) or crystallization with diastereomeric salts to isolate the (S)-enantiomer .
  • Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) resolve the diethylamino group’s environment and confirm the ethanolamine backbone ().
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak at m/z 265.2 for C12_{12}H21_{21}N2_2O) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and chiral separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding studies (e.g., ) may arise from:
  • Experimental variability : Standardize assay conditions (pH, temperature, solvent) and validate with positive controls.
  • Structural analogs : Compare activity with derivatives lacking the diethylamino group to isolate pharmacophore contributions .
  • Dose-response analysis : Perform IC50_{50}/EC50_{50} curves across multiple concentrations to confirm potency thresholds .
  • Reproducibility : Collaborate with independent labs to validate findings (e.g., via NIH’s PubChem BioAssay database) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Stability challenges include oxidation of the ethanolamine moiety and pH-sensitive diethylamino group. Mitigation strategies:
  • Formulation : Use lyophilized powders or PEGylated nanoparticles to enhance shelf-life and reduce hydrolysis .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Protective groups : Temporarily mask the amino group with Boc or Fmoc during storage .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes with receptors (e.g., GPCRs or kinases) .
  • QSAR modeling : Train models on analogs () to correlate substituent effects (e.g., diethylamino vs. dimethylamino) with activity .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess conformational stability .

Key Considerations for Experimental Design

  • Stereochemical fidelity : Always validate ee post-synthesis using chiral analytical methods .
  • Biological assays : Include negative controls (e.g., enantiomer or scaffold-modified analogs) to confirm target specificity .
  • Data transparency : Deposit raw spectral data in repositories like Zenodo or Figshare for peer validation.

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